molecular formula C18H16O5 B6422867 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid CAS No. 929512-97-0

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid

Cat. No.: B6422867
CAS No.: 929512-97-0
M. Wt: 312.3 g/mol
InChI Key: HQHJNMGNWFAURN-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (CAS 929512-97-0) is a synthetically derived small molecule with a molecular formula of C18H16O5 and a molecular weight of 312.32 g/mol . It belongs to the benzofuran chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant application potential . This compound is characterized by a benzofuran core structure substituted with an ethoxy group, a 4-methoxyphenyl moiety, and a free carboxylic acid functionality, which is a critical pharmacophore for activity . This compound is of high interest in pharmacological research, particularly in the study of ion channels. Scientific investigations into structurally similar 2-arylbenzofuran-3-carboxylic acid derivatives have identified them as potent inhibitors of the Transmembrane Protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) . CaCCs are major regulators of fundamental physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction, making them potential therapeutic targets for conditions such as asthma, hypertension, and secretory diarrheas . Research indicates that the free carboxylic acid group is essential for this inhibitory activity, as esterified analogs were found to be inactive . One closely related compound, identified as B25, demonstrated excellent inhibition (IC50 value of 2.8 ± 1.3 µM) and showed little effect on the CFTR chloride channel, suggesting selectivity for TMEM16A . Beyond ion channel research, the benzofuran core is widely recognized for its broad spectrum of biological activities. Published studies on various benzofuran derivatives have reported antitumor , antimicrobial , and neuroprotective properties . These compounds are frequently investigated as key scaffolds in drug discovery for anti-inflammatory, anti-Alzheimer's, and antifungal applications . The structural features of this compound make it a valuable building block for researchers in medicinal chemistry exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers can leverage this high-purity compound for hit identification, lead optimization, and mechanistic studies in early-stage drug discovery.

Properties

IUPAC Name

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-22-13-8-9-15-14(10-13)16(18(19)20)17(23-15)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHJNMGNWFAURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

Reactants :

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (1 mol equiv)

  • p-Benzoquinone (1.1 mol equiv)

  • Anhydrous ZnCl₂ (0.7 mol equiv)

Conditions :

  • Solvent: Dichloromethane (10 mL)

  • Temperature: 110°C

  • Duration: 30 minutes (microwave irradiation)

Outcome :
The reaction produces ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate as a crystalline solid with an 84% yield .

Mechanistic Insight :
ZnCl₂ acts as a Lewis acid, facilitating the cyclization by coordinating with carbonyl oxygen and promoting quinone electrophilicity. The microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions.

Alkylation for Ethoxy Group Introduction

Reactants :

  • Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (1 mol equiv)

  • Ethyl bromide (1.2 mol equiv)

  • Anhydrous K₂CO₃ (3 mol equiv)

Conditions :

  • Solvent: Acetone (10 mL)

  • Temperature: 80°C (reflux)

  • Duration: 6–8 hours

Outcome :
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is obtained in 79–84% yield after column chromatography.

Optimization Note :
Excess ethyl bromide ensures complete O-alkylation, while K₂CO₃ neutralizes HBr byproduct, shifting equilibrium toward product formation.

Hydrolysis to Carboxylic Acid

Reactants :

  • Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

  • NaOH (5% aqueous solution)

Conditions :

  • Solvent: Ethanol/water (1:1 v/v)

  • Temperature: 50°C (microwave-assisted)

  • Duration: 10 minutes

Outcome :
The ester undergoes saponification, yielding the target carboxylic acid with >90% purity after acidification and recrystallization.

Analytical Validation :

  • ¹H NMR (DMSO-d₆) : δ 12.98 (br s, COOH), 7.98 (d, J = 9 Hz, Ar-H), 5.14 (s, OCH₂), 3.85 (s, OCH₃).

  • IR : 1674 cm⁻¹ (C=O stretch).

Alternative Synthetic Routes

Coupling with Aniline Derivatives

A patent method (EP1030838B1) describes using ethyl chloroformate to activate the carboxylic acid intermediate, followed by coupling with 4-methoxyaniline. While this approach is effective for amide derivatives, hydrolysis of the resultant amide provides an alternative pathway to the carboxylic acid.

Reaction Scheme :

  • Activation with ethyl chloroformate in CH₂Cl₂.

  • Coupling with 4-methoxyaniline.

  • Acidic hydrolysis of the amide bond.

Yield : ~75% after hydrolysis.

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
CyclizationZnCl₂, microwave, 110°C8495
AlkylationK₂CO₃, ethyl bromide, reflux79–8490
HydrolysisNaOH, ethanol/water, 50°C9198

Challenges and Solutions

Purification Difficulties

The intermediate ester often co-crystallizes with unreacted starting materials. Recrystallization from ethyl acetate/hexane (1:19) effectively removes impurities, enhancing purity to >95%.

Byproduct Formation

Excessive microwave irradiation can lead to over-alkylation . Limiting reaction time to 30 minutes and using stoichiometric quinone minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents at specific positions on the benzofuran ring.

Scientific Research Applications

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and substituents of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid with analogous compounds:

Compound Name Substituents CAS Number Key Functional Groups
This compound Ethoxy (C5), 4-methoxyphenyl (C2), carboxylic acid (C3) Not explicitly listed Ethoxy, methoxy, carboxylic acid
5-Methoxy-2-phenylbenzofuran-3-carboxylic acid Methoxy (C5), phenyl (C2), carboxylic acid (C3) 300674-03-7 Methoxy, phenyl, carboxylic acid
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Ethyl ester (C3), hydrazino-oxoethoxy chain (C5), 4-methylbenzoyl moiety 496772-25-9 Ethyl ester, hydrazine-derived side chain, methylbenzoyl
5-Cyclohexyl-2-(4-fluorophenyl)-3-phenylsulfanyl-1-benzofuran Cyclohexyl (C5), 4-fluorophenyl (C2), phenylsulfanyl (C3) Not provided Cyclohexyl, fluorophenyl, sulfanyl
5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester Hydroxy (C5), phenyl (C2), ethyl ester (C3) 95696-19-8 Hydroxy, phenyl, ethyl ester
Key Observations:
  • Substituent Position and Polarity : The ethoxy group in the target compound (C5) increases hydrophobicity compared to the hydroxy group in 95696-19-8 , which would enhance solubility in polar solvents.
  • Carboxylic Acid vs.
  • Aromatic Ring Modifications : The 4-methoxyphenyl group (C2) in the target compound differs from fluorophenyl (in ) or unsubstituted phenyl (in ), altering electronic properties and steric bulk.

Biological Activity

5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is a synthetic compound belonging to the benzofuran family, which is renowned for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Ethoxy group at the 5-position
  • Methoxyphenyl group at the 2-position
  • Carboxylic acid group at the 3-position

These functional groups contribute to its solubility and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors involved in critical cellular processes, such as proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes related to cancer cell proliferation.
  • Receptor Modulation : The compound could bind to receptors influencing signaling pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds often exhibit anticancer properties. For instance, studies have shown that related benzofuran derivatives can suppress cell viability in various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

Study ReferenceCell LineIC50 Value (μM)Observed Effects
Huh748.22 (24h)Suppressed viability and migration
Huh738.15 (48h)Induced E-cadherin expression

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy and ethoxy groups may enhance their effectiveness against various bacterial strains.

Study on Antimetastatic Effects

A study focused on a similar benzofuran derivative demonstrated significant anti-metastatic effects in HCC cells by downregulating p53 and integrin α7, thereby inhibiting epithelial-mesenchymal transition (EMT) markers such as MMP-9 . This suggests that this compound might exhibit similar properties.

Synthesis and Characterization

The synthesis involves multi-step organic reactions:

  • Formation of Benzofuran Core : Cyclization under acidic conditions.
  • Ethylation : Introduction of the ethoxy group using ethyl iodide.
  • Suzuki Coupling : Attachment of the methoxyphenyl group.

This synthetic route highlights its accessibility for further research into its biological activities.

Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for the development of new therapeutic agents targeting cancer and infectious diseases. Its unique structural features may allow for modifications that enhance efficacy and reduce toxicity.

Q & A

Q. How do electronic effects of substituents modulate reactivity in photochemical studies?

  • Methodology : Time-resolved fluorescence spectroscopy measures excited-state lifetimes. Methoxy groups act as electron donors, red-shifting absorption spectra, while ethoxy groups introduce steric effects impacting quantum yields .

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